molecular formula C14H23NO4S B603127 [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1206109-49-0

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603127
CAS No.: 1206109-49-0
M. Wt: 301.4g/mol
InChI Key: CKISXSIQRJUVMU-UHFFFAOYSA-N
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Description

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxypropyl group, and a propoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(2-oxopropyl)-4,5-dimethyl-2-propoxybenzene-1-sulfonamide.

    Reduction: Formation of N-(2-hydroxypropyl)-4,5-dimethyl-2-propoxybenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxypropyl)methacrylamide
  • N-(2-hydroxypropyl)benzene-1-sulfonamide
  • 4,5-dimethyl-2-propoxybenzenesulfonamide

Uniqueness

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1206109-49-0

Molecular Formula

C14H23NO4S

Molecular Weight

301.4g/mol

IUPAC Name

N-(2-hydroxypropyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C14H23NO4S/c1-5-6-19-13-7-10(2)11(3)8-14(13)20(17,18)15-9-12(4)16/h7-8,12,15-16H,5-6,9H2,1-4H3

InChI Key

CKISXSIQRJUVMU-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC(C)O

Origin of Product

United States

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